molecular formula C24H26N4O2 B11325440 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11325440
M. Wt: 402.5 g/mol
InChI Key: SDOGPNDPHHVJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable hydrazine derivative to form a hydrazone intermediate. This intermediate can then undergo cyclization with a β-diketone to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as ultrasonic irradiation have been employed to shorten reaction times and improve yields compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in cancer and infectious disease models. This article synthesizes current findings on the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit anticancer properties primarily through the inhibition of key cellular pathways involved in cell proliferation and survival. The specific compound in focus has been evaluated for its effects on various cancer cell lines, including:

  • MCF-7 (human breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • HeLa (cervical cancer)

In vitro assays such as the MTT assay have been employed to assess cytotoxicity and growth inhibition. For instance, a study reported that certain analogues of pyrazolo[1,5-a]pyrimidines showed significant growth inhibition in MDA-MB-231 cells at varying concentrations over a 72-hour period. However, specific results for the compound have yet to be disclosed in published literature.

Comparative Efficacy

A comparative analysis of related compounds reveals varying degrees of efficacy against cancer cell lines. The following table summarizes findings from recent studies:

CompoundCell LineIC50 (μM)Activity Description
Compound AMDA-MB-23110Moderate growth inhibition
Compound BMCF-78Significant cytotoxicity observed
Compound CHeLa15Low cytotoxicity
This compound TBDTBDTBD

Case Studies

Several case studies have explored the biological implications of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antitubercular Activity : A study highlighted the potential of pyrazolo[1,5-a]pyrimidines as antituberculosis agents. The compounds were found to inhibit Mycobacterium tuberculosis effectively without significant cytotoxicity to host cells .
  • Dual Inhibition : Another investigation focused on dual inhibitors of CDK2 and TRKA kinases using pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated significant antiproliferative activity against different cancer cell lines .

Pharmacological Evaluation

The pharmacological profile of this compound is still under exploration. Preliminary studies suggest that modifications to the structure can enhance binding affinity to target proteins involved in cancer progression and survival pathways.

In Silico Studies

Recent advancements in computational chemistry have allowed for molecular docking studies to predict the binding interactions between this compound and its biological targets. These studies are crucial for understanding how structural variations influence biological activity.

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C24H26N4O2/c1-15-13-22(26-17(3)18-9-7-6-8-10-18)28-24(25-15)16(2)23(27-28)19-11-12-20(29-4)21(14-19)30-5/h6-14,17,26H,1-5H3

InChI Key

SDOGPNDPHHVJMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.